4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
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Overview
Description
4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a pyrimidine core substituted with a piperidine ring, which is further modified by a sulfonyl group attached to a dichloromethylphenyl moiety. The presence of multiple functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine typically involves several steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate diketones and amidines under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine core.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperidine derivative with a sulfonyl chloride, such as 2,4-dichloro-5-methylphenylsulfonyl chloride, under basic conditions.
Final Assembly: The final step involves the coupling of the sulfonylated piperidine with the pyrimidine core, typically using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or sulfoxide using reducing agents such as lithium aluminum hydride.
Substitution: The dichloromethylphenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides or sulfoxides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the sulfonyl and piperidine groups, which are known to interact with biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. The structural features suggest it might interact with specific proteins or enzymes, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine would depend on its specific application. Generally, the sulfonyl group can form strong interactions with protein targets, while the piperidine ring can enhance binding affinity and specificity. The pyrimidine core may interact with nucleic acids or enzymes, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-((1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine
- 2-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)-5-isopropyl-1,3,4-oxadiazole
- 1-(1-((2,4-Dichloro-5-methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer enhanced stability, binding affinity, or specificity in its applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features
Properties
IUPAC Name |
4-[1-(2,4-dichloro-5-methylphenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O3S/c1-11-8-17(16(20)10-15(11)19)27(24,25)23-6-4-14(5-7-23)26-18-9-12(2)21-13(3)22-18/h8-10,14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJENLYMNDMWGAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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